molecular formula C6H3BrFNO2S B15203141 5-Bromo-4-fluoro-2-nitrothiophenol

5-Bromo-4-fluoro-2-nitrothiophenol

Cat. No.: B15203141
M. Wt: 252.06 g/mol
InChI Key: CITCBNBQMFHXNE-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrothiophenol is an organic compound with the molecular formula C6H3BrFNO2S It is a derivative of thiophenol, characterized by the presence of bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrothiophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-bromo-4-fluorothiophenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitrothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiol group can be oxidized to a sulfonic acid or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or basic medium.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Reduction: 5-Bromo-4-fluoro-2-aminothiophenol.

    Oxidation: 5-Bromo-4-fluoro-2-nitrosulfonic acid or sulfone derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrothiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-nitrobenzaldehyde
  • 5-Bromo-4-fluoro-2-nitrotoluene
  • 2-Bromo-5-fluoropyridine

Uniqueness

5-Bromo-4-fluoro-2-nitrothiophenol is unique due to the combination of bromine, fluorine, and nitro groups on a thiophenol backbone. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the thiol group also allows for specific interactions and modifications that are not possible with benzaldehyde or toluene derivatives.

Properties

Molecular Formula

C6H3BrFNO2S

Molecular Weight

252.06 g/mol

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzenethiol

InChI

InChI=1S/C6H3BrFNO2S/c7-3-1-6(12)5(9(10)11)2-4(3)8/h1-2,12H

InChI Key

CITCBNBQMFHXNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)S)[N+](=O)[O-]

Origin of Product

United States

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